molecular formula C18H26ClN7O2 B13694736 N2-(1-Boc-4-piperidyl)-6-chloro-N4-(5-methyl-3-pyrazolyl)pyrimidine-2,4-diamine

N2-(1-Boc-4-piperidyl)-6-chloro-N4-(5-methyl-3-pyrazolyl)pyrimidine-2,4-diamine

Cat. No.: B13694736
M. Wt: 407.9 g/mol
InChI Key: HQFQFNDDBPIKEA-UHFFFAOYSA-N
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Description

N2-(1-Boc-4-piperidyl)-6-chloro-N4-(5-methyl-3-pyrazolyl)pyrimidine-2,4-diamine: is a complex organic compound with a unique structure that includes a pyrimidine core, a piperidyl group, and a pyrazolyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(1-Boc-4-piperidyl)-6-chloro-N4-(5-methyl-3-pyrazolyl)pyrimidine-2,4-diamine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Piperidyl Group: The piperidyl group is introduced via nucleophilic substitution reactions, often using piperidine derivatives.

    Attachment of the Pyrazolyl Group: The pyrazolyl group is attached through coupling reactions, such as Suzuki or Stille coupling, using appropriate pyrazole derivatives.

    Protection and Deprotection Steps: The Boc (tert-butoxycarbonyl) group is used to protect the amine functionalities during the synthesis and is removed under acidic conditions at the final stage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidyl and pyrazolyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the pyrimidine core using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chloro group on the pyrimidine ring, using reagents like sodium methoxide or alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium methoxide, alkyl halides.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the piperidyl and pyrazolyl groups.

    Reduction Products: Reduced pyrimidine derivatives.

    Substitution Products: Substituted pyrimidine derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

In chemistry, N2-(1-Boc-4-piperidyl)-6-chloro-N4-(5-methyl-3-pyrazolyl)pyrimidine-2,4-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2-(1-Boc-4-piperidyl)-6-chloro-N4-(5-methyl-3-pyrazolyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N2-(1-Boc-4-piperidyl)-6-(4-ethyl-1-piperazinyl)-N4-(5-methyl-3-pyrazolyl)pyrimidine-2,4-diamine
  • N2-(1-Boc-4-piperidyl)-6-(4-methyl-1-piperazinyl)-N4-(5-methyl-3-pyrazolyl)pyrimidine-2,4-diamine

Uniqueness

N2-(1-Boc-4-piperidyl)-6-chloro-N4-(5-methyl-3-pyrazolyl)pyrimidine-2,4-diamine is unique due to the presence of the chloro group on the pyrimidine ring, which allows for specific substitution reactions that are not possible with similar compounds. This unique feature provides additional versatility in chemical synthesis and potential biological activities.

Properties

Molecular Formula

C18H26ClN7O2

Molecular Weight

407.9 g/mol

IUPAC Name

tert-butyl 4-[[4-chloro-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C18H26ClN7O2/c1-11-9-15(25-24-11)22-14-10-13(19)21-16(23-14)20-12-5-7-26(8-6-12)17(27)28-18(2,3)4/h9-10,12H,5-8H2,1-4H3,(H3,20,21,22,23,24,25)

InChI Key

HQFQFNDDBPIKEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)NC2=CC(=NC(=N2)NC3CCN(CC3)C(=O)OC(C)(C)C)Cl

Origin of Product

United States

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